(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid
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Overview
Description
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production of the compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired outcome.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide (NaN3)
- Isobutoxycarbonyl chloride (IBC-Cl)
- Acid chlorides
- Various oxidizing and reducing agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may result in the formation of reduced compounds .
Scientific Research Applications
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a coupling agent in peptide synthesis due to its stability and ability to protect amino groups.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further modification of the compound . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
- ({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the phenylmethoxy group. This combination of features makes it particularly useful in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C27H27NO5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m1/s1 |
InChI Key |
OJELSPMZRJEODW-IQGLISFBSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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